(S)-N-Boc-2-hydroxymethylmorpholine

Catalog No.
S713617
CAS No.
135065-76-8
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Boc-2-hydroxymethylmorpholine

CAS Number

135065-76-8

Product Name

(S)-N-Boc-2-hydroxymethylmorpholine

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO

Organic Chemistry

Application: “(S)-N-Boc-2-hydroxymethylmorpholine” is used in the synthesis of various organic compounds . It’s a key intermediate in the production of certain pharmaceuticals and other complex organic molecules .

Method of Application: An operationally simple synthesis of “(S)-N-Boc-2-hydroxymethylmorpholine” from epichlorohydrin has been developed .

Results or Outcomes: The synthesis method has been successfully applied in the laboratory setting, as reported in the Journal of Organic Chemistry .

Pharmaceutical Industry

Application: “(S)-N-Boc-2-hydroxymethylmorpholine” is a top-tier pharmaceutical-grade chemical that empowers numerous realms in the pharmaceutical industry .

Method of Application: The specific methods of application in the pharmaceutical industry can vary greatly depending on the specific drug being synthesized. Typically, “(S)-N-Boc-2-hydroxymethylmorpholine” would be used as a building block or intermediate in the synthesis of a more complex molecule .

Results or Outcomes: The outcomes of using “(S)-N-Boc-2-hydroxymethylmorpholine” in pharmaceutical applications can also vary greatly. It is generally used to enhance the efficacy, safety, and stability of the final pharmaceutical product .

Chemical Research

Application: “(S)-N-Boc-2-hydroxymethylmorpholine” is used in various realms in chemical research .

Method of Application: The specific methods of application in chemical research can vary greatly depending on the specific experiment being conducted. Typically, “(S)-N-Boc-2-hydroxymethylmorpholine” would be used as a building block or intermediate in the synthesis of a more complex molecule .

Results or Outcomes: The outcomes of using “(S)-N-Boc-2-hydroxymethylmorpholine” in chemical research applications can also vary greatly. It is generally used to enhance the efficacy, safety, and stability of the final product .

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral morpholine derivative characterized by a hydroxymethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C10_{10}H19_{19}N O4_{4}, and it has a molecular weight of approximately 217.27 g/mol. This compound is significant in organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis.

, including:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, facilitating substitutions with electrophiles.
  • Reductive Amination: This compound can undergo reductive amination to form more complex amines, making it useful in synthesizing pharmaceutical compounds.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 2-hydroxymethylmorpholine, which is valuable for further functionalization.

Research indicates that (S)-N-Boc-2-hydroxymethylmorpholine exhibits biological activity relevant to drug discovery. It has been studied for its potential as an inhibitor of certain enzymes and receptors, contributing to its role in the development of therapeutic agents. Its structural features may enhance binding affinity and selectivity towards biological targets.

The synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been achieved through several methods:

  • From Epichlorohydrin: A concise synthesis involves the reaction of epichlorohydrin with appropriate amines to yield the desired morpholine derivative without the need for chromatography, allowing for high throughput .
  • Intramolecular Reductive Amination: This method utilizes aldehydes or ketones to create morpholine derivatives through a reductive amination strategy .

These methods highlight the versatility and efficiency in synthesizing this compound.

(S)-N-Boc-2-hydroxymethylmorpholine serves several applications:

  • Pharmaceutical Development: It is utilized in the synthesis of various bioactive compounds, including potential drugs targeting neurological disorders.
  • Chemical Research: Its unique structure allows for exploration in synthetic methodologies and the development of new materials.

Studies have investigated the interaction of (S)-N-Boc-2-hydroxymethylmorpholine with various biological targets. For instance, it has been examined for its ability to inhibit histamine H3 receptors, showcasing its potential as a therapeutic agent in treating conditions like obesity and cognitive disorders . Additionally, its interactions with other molecular targets are under ongoing investigation to further elucidate its pharmacological profile.

Several compounds share structural similarities with (S)-N-Boc-2-hydroxymethylmorpholine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-N-Boc-2-hydroxymethylmorpholineSimilar chiral center but different stereochemistryUsed in studies focusing on enantiomeric effects
N-Boc-morpholineLacks hydroxymethyl groupServes as a simpler precursor in synthetic routes
2-HydroxymethylmorpholineNo Boc protectionMore reactive due to unprotected amine

The uniqueness of (S)-N-Boc-2-hydroxymethylmorpholine lies in its specific stereochemistry and protective group, which enhance its stability and reactivity compared to its analogs.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Boc-2-Hydroxymethylmorpholine

Dates

Modify: 2023-08-15

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